molecular formula C6H14ClN B1419344 N-Methylcyclopentanamine hydrochloride CAS No. 75098-42-9

N-Methylcyclopentanamine hydrochloride

Cat. No.: B1419344
CAS No.: 75098-42-9
M. Wt: 135.63 g/mol
InChI Key: DTMTYKUCZFYAEU-UHFFFAOYSA-N
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Description

N-Methylcyclopentanamine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a derivative of cyclopentanamine, where a methyl group is attached to the nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylcyclopentanamine hydrochloride can be synthesized through the reaction of cyclopentanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the reaction of cyclopentanamine with formaldehyde and hydrogen chloride gas. The reaction is carried out in a solvent such as ethanol, and the product is isolated by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

N-Methylcyclopentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylcyclopentanone.

    Reduction: It can be reduced to form N-methylcyclopentanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: N-methylcyclopentanone

    Reduction: N-methylcyclopentanol

    Substitution: Various N-substituted cyclopentanamine derivatives

Scientific Research Applications

N-Methylcyclopentanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methylcyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound without the methyl group.

    N-Methylcyclohexanamine: A similar compound with a six-membered ring instead of a five-membered ring.

    N-Methylcyclopentanol: The reduced form of N-Methylcyclopentanamine.

Uniqueness

N-Methylcyclopentanamine hydrochloride is unique due to its specific ring structure and the presence of the methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMTYKUCZFYAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656401
Record name N-Methylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75098-42-9
Record name N-Methylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylcyclopentanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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